N-(4-((4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)sulfonyl)phenyl)butyramide - 1060278-84-3

N-(4-((4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)sulfonyl)phenyl)butyramide

Catalog Number: EVT-2803165
CAS Number: 1060278-84-3
Molecular Formula: C20H25N7O3S
Molecular Weight: 443.53
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

The [, , ]triazolo[4,3-b]pyridazine core structure is a heterocyclic scaffold commonly found in medicinal chemistry. Derivatives of this scaffold exhibit a wide range of biological activities, making them attractive targets for drug discovery.

Synthesis Analysis

Several methods have been reported for synthesizing [, , ]triazolo[4,3-b]pyridazine derivatives. These typically involve the condensation of substituted pyridazinones with hydrazines followed by cyclization. For example, one study describes the synthesis of novel N-(3-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine-3-yl)phenyl)benzamide and sulfonamide derivatives starting from 3-(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazine-3-yl)phenyl)aniline. []

Applications
  • Antimicrobial Activity: Derivatives of [, , ]triazolo[4,3-b]pyridazine have shown promising antimicrobial activity against various microorganisms. A study exploring N-(3-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine-3-yl)phenyl)benzamide and sulfonamide derivatives demonstrated good to moderate activity against tested microorganisms. []
  • c-MET Inhibition: Compounds incorporating the [, , ]triazolo[4,3-b]pyridazine scaffold have shown potent and selective inhibition of c-Met, a receptor tyrosine kinase involved in cancer development. One example is compound 1 (7-methoxy-N-((6-(3-methylisothiazol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,5-naphthyridin-4-amine) which demonstrated potent c-Met inhibitory activity. []
  • GABAA Receptor Modulation: Research suggests that certain [, , ]triazolo[4,3-b]pyridazine derivatives exhibit subtype selectivity for GABAA receptors. Notably, the compound 7-(1,1-dimethylethyl)-6-(2-methyl-2H-1,2,4-triazol-3-ylmethoxy)-3-(2,5-difluorophenyl)-1,2,4-triazolo[4,3-b]pyridazine (L-838,417) displayed functional selectivity for specific non-α1 GABAA receptors, potentially offering therapeutic advantages over non-selective benzodiazepines. []
Future Directions
  • Structure-Activity Relationship Studies: Further investigations into the structure-activity relationships of [, , ]triazolo[4,3-b]pyridazine derivatives are crucial to optimize their potency, selectivity, and pharmacological properties for specific applications.
  • Drug Delivery Systems: Exploring novel drug delivery systems for targeted and controlled release of [, , ]triazolo[4,3-b]pyridazine-based drugs could enhance their therapeutic efficacy and minimize potential side effects.

6-(6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-ylthio)quinoline (SGX523)

Compound Description: SGX523 is a mesenchymal-epithelial transition factor (c-MET) inhibitor investigated for treating solid tumors. It exhibited species-dependent toxicity, causing compromised renal function in patients, likely due to crystal deposits in renal tubules. []

Relevance: While SGX523 shares the [, , ]triazolo[4,3-b]pyridazine core with N-(4-((4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)sulfonyl)phenyl)butyramide, it differs significantly in its substituents. Instead of a piperazine-sulfonamide moiety, SGX523 possesses a thioquinoline group at the 3-position of the triazolopyridazine. This difference highlights the structural diversity possible within this class of compounds and its potential impact on biological activity and toxicity. []

6-(6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-ylthio)quinolin-2(1H)-one (M11)

Compound Description: M11 is a major metabolite of SGX523 formed via aldehyde oxidase (AO) metabolism in monkey and human liver cytosol. It exhibits significantly lower solubility in urine compared to SGX523, potentially contributing to the observed obstructive nephropathy in clinical trials. []

7-(1,1-dimethylethyl)-6-(2-methyl-2H-1,2,4-triazol-3-ylmethoxy)-3-(2,5-difluorophenyl)-1,2,4-triazolo[4,3-b]pyridazine (L-838,417)

Compound Description: L-838,417 is a novel compound exhibiting functional selectivity for specific non-α1 GABAA receptors. Unlike traditional benzodiazepines, L-838,417 showed a reduced propensity to induce physical dependence in mice, suggesting a potential therapeutic advantage. []

Relevance: L-838,417 shares the 1,2,4-triazolo[4,3-b]pyridazine core with N-(4-((4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)sulfonyl)phenyl)butyramide. While the substituents differ, with L-838,417 featuring a complex combination of alkyl, aryl, and triazole groups, the shared core structure suggests a potential for similar biological activity related to GABAA receptor modulation. []

N-(3-(6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl)benzamide and Sulfonamide Derivatives

Compound Description: These novel compounds were synthesized and evaluated for their antimicrobial activities. They exhibited good to moderate activity against various microorganisms. []

Relevance: These derivatives share the core 6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl moiety with N-(4-((4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)sulfonyl)phenyl)butyramide. The key difference lies in the presence of a phenyl ring directly attached to the triazolopyridazine core in these derivatives, while the target compound features a piperazine ring linked through a sulfonyl group. Despite this difference, the shared core structure suggests a potential for overlapping biological activities. []

Relevance: While Compound 1 shares the [, , ]triazolo[4,3-b]pyridazine scaffold with N-(4-((4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)sulfonyl)phenyl)butyramide, the substituents are distinct. Compound 1 incorporates a methoxy-substituted naphthyridine ring connected via a methylene bridge, whereas the target compound features a butyramide-substituted phenyl ring linked through a sulfonylpiperazine moiety. Despite these differences, the common scaffold highlights the potential for shared pharmacological activities and the importance of evaluating potential bioactivation pathways for similar compounds. []

Properties

CAS Number

1060278-84-3

Product Name

N-(4-((4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)sulfonyl)phenyl)butyramide

IUPAC Name

N-[4-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]sulfonylphenyl]butanamide

Molecular Formula

C20H25N7O3S

Molecular Weight

443.53

InChI

InChI=1S/C20H25N7O3S/c1-3-4-20(28)21-16-5-7-17(8-6-16)31(29,30)26-13-11-25(12-14-26)19-10-9-18-23-22-15(2)27(18)24-19/h5-10H,3-4,11-14H2,1-2H3,(H,21,28)

InChI Key

TTYYFXULJIWKDB-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN4C(=NN=C4C=C3)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.